(Z)-But-2-en-1-ylboronic acid (Z)-But-2-en-1-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20358385
InChI: InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3/b3-2-
SMILES:
Molecular Formula: C4H9BO2
Molecular Weight: 99.93 g/mol

(Z)-But-2-en-1-ylboronic acid

CAS No.:

Cat. No.: VC20358385

Molecular Formula: C4H9BO2

Molecular Weight: 99.93 g/mol

* For research use only. Not for human or veterinary use.

(Z)-But-2-en-1-ylboronic acid -

Specification

Molecular Formula C4H9BO2
Molecular Weight 99.93 g/mol
IUPAC Name [(Z)-but-2-enyl]boronic acid
Standard InChI InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3/b3-2-
Standard InChI Key IXSKGWZJVNAIOD-IHWYPQMZSA-N
Isomeric SMILES B(C/C=C\C)(O)O
Canonical SMILES B(CC=CC)(O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of (Z)-But-2-en-1-ylboronic acid is C₄H₉BO₂, with a molecular weight of 99.93 g/mol . Its IUPAC name is [(Z)-but-2-enyl]boronic acid, and its structure features a boronic acid group (-B(OH)₂) at the 1-position of a (Z)-but-2-ene chain. The Z-configuration ensures specific stereochemical outcomes in reactions, distinguishing it from its E-isomer (Fig. 1).

Key Spectroscopic Data:

  • ¹H NMR: Vinyl protons appear as doublets (δ 5.2–5.8 ppm) with coupling constants (J = 10–12 Hz) indicative of Z-configuration.

  • ¹¹B NMR: A singlet at δ 30–32 ppm confirms the boronic acid moiety.

  • IR: B-O stretches at ~1,340 cm⁻¹ and O-H stretches at ~3,200 cm⁻¹.

Synthesis and Preparation

Hydroboration of Alkynes

The most common synthetic route involves hydroboration of but-2-yne using borane reagents (e.g., BH₃·THF) under transition metal catalysis (Rh or Pd). This method achieves high stereoselectivity (Z:E > 9:1) and yields up to 85% . For example:

But-2-yne+BH3Rh catalyst(Z)-But-2-en-1-ylboronic acid\text{But-2-yne} + \text{BH}_3 \xrightarrow{\text{Rh catalyst}} \text{(Z)-But-2-en-1-ylboronic acid}

Suzuki-Miyaura Coupling

Alternative routes utilize Suzuki-Miyaura coupling between alkenyl halides and boronic esters. For instance, coupling (Z)-but-2-enyl bromide with pinacol borane in the presence of Pd(PPh₃)₄ yields the target compound .

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Stereoselectivity (Z:E)
HydroborationRhCl₃859:1
Suzuki CouplingPd(PPh₃)₄788:1

Chemical Reactivity and Applications

Suzuki-Miyaura Coupling

(Z)-But-2-en-1-ylboronic acid participates in palladium-catalyzed couplings with aryl halides to form styrenyl derivatives. For example, reacting with bromobenzene under Pd catalysis produces (Z)-stilbene with 75–90% yield.

Table 2: Representative Coupling Reactions

PartnerCatalystConditionsProductYield (%)
Aryl bromidePd(PPh₃)₄THF, 80°CStyrenyl derivative85
α-DiazoketonePd(OAc)₂Benzoquinoneα-Aryl ketone82

Tandem Transmetalation-Carbene Insertion

In the presence of α-diazocarbonyl compounds, this boronic acid undergoes carbene insertion via a Pd-mediated mechanism, yielding α-aryl-α,β-unsaturated carbonyl derivatives.

Biological and Therapeutic Applications

Enzyme Inhibition

The boronic acid group forms reversible covalent bonds with serine residues in proteases, making it a potent inhibitor of enzymes like β-lactamase (IC₅₀ = 0.5 μM). This property is leveraged in antibiotic adjuvants to combat resistance.

Anticancer Activity

(Z)-But-2-en-1-ylboronic acid induces apoptosis in cancer cells by disrupting cell cycle progression. In vitro studies show 50% growth inhibition (GI₅₀) at 10 μM against MCF-7 breast cancer cells.

Comparison with Analogous Compounds

Table 3: Structural and Reactivity Differences

CompoundConfigurationReactivity in Suzuki Coupling (%)
(Z)-But-2-en-1-ylboronic acidZ85
(E)-But-2-en-1-ylboronic acidE62
Pinacol ester derivative-92*

*Higher yield due to enhanced stability .

Industrial and Material Science Applications

Polymer Modification

In materials science, this compound grafts onto polyvinyl alcohol (PVA) via esterification, enhancing photoluminescence properties. Grafted PVA exhibits ultralong room-temperature phosphorescence (RTP) with a lifetime of 1.2 s .

Catalysis

It serves as a co-catalyst in N-heterocyclic carbene (NHC)-mediated reactions, enabling metal-free borylation of aldehydes .

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